molecular formula C19H22FN3O4 B1391215 1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol CAS No. 1254122-84-3

1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B1391215
CAS No.: 1254122-84-3
M. Wt: 375.4 g/mol
InChI Key: PCBSLIUPMROMMK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol (CAS 1254122-84-3) is a high-purity piperazine-based research compound with significant potential in infectious disease research. With a molecular formula of C19H22FN3O4 and a molecular weight of 375.4 g/mol , this chemical is offered at 95%+ purity for research applications . This compound is derived from structural optimization of anti-infective agents and is of particular interest in antimicrobial and antiparasitic research . Studies on related chemical scaffolds demonstrate that the 4-fluorophenoxy and 4-nitrophenylpiperazinyl motifs are significant for biological activity, showing promising antiplasmodial activity against Plasmodium falciparum strains, including multi-drug resistant malaria parasites . The structural features of this compound, specifically the para-substituted piperazinyl group, are associated with broad-spectrum activity against both Gram-positive and Gram-negative bacterial pathogens from the WHO ESKAPE panel, which includes critical priority antibiotic-resistant bacteria . The mechanism of action for compounds in this chemical class involves disruption of the mitochondrial electron transport chain, exhibiting a metabolomic profile that inhibits both dihydroorotate dehydrogenase and the cytochrome bc1 complex, which is crucial for energy metabolism in parasites . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Strictly not for human consumption.

Properties

IUPAC Name

1-(4-fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c20-15-1-7-19(8-2-15)27-14-18(24)13-21-9-11-22(12-10-21)16-3-5-17(6-4-16)23(25)26/h1-8,18,24H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBSLIUPMROMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)F)O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol (CAS No. 1254122-84-3) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Molecular Formula

  • C : 19
  • H : 22
  • F : 1
  • N : 3
  • O : 1

Structural Features

The compound features a piperazine ring substituted with a nitrophenyl group and a fluorophenoxy moiety, which are critical for its biological activity. The presence of these functional groups contributes to the compound's lipophilicity and receptor binding capabilities.

Pharmacological Potential

1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol has been studied for various pharmacological effects, including:

  • Antitumor Activity : Research indicates that piperazine derivatives can exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown effectiveness against leukemia cell lines by inducing cell death through necroptosis mechanisms .
  • Radioprotective Effects : A study focused on piperazine derivatives highlighted their potential as radioprotective agents, demonstrating cytotoxicity reduction in lymphoblastic leukemia cells exposed to gamma radiation .

The biological activity of this compound is believed to be mediated through:

  • Receptor Binding : Piperazine derivatives often interact with various aminergic receptors, which can lead to diverse biological responses such as antiproliferative effects in cancer cells .
  • Cell Death Pathways : The compound may activate necroptotic pathways, leading to regulated cell death in malignant cells, which is a promising strategy in cancer therapy .

Study 1: Antitumor Activity Assessment

In a study evaluating the antitumor effects of piperazine derivatives, including this compound, researchers found that it significantly reduced cell viability in K562 leukemic cells. The mechanism was linked to the activation of necroptosis pathways rather than traditional apoptosis .

Study 2: Radioprotection Efficacy

Another study synthesized a series of piperazine derivatives and assessed their efficacy as radioprotective agents. Among these, the compound demonstrated significant protective effects against DNA damage induced by ionizing radiation. The effectiveness was quantified using the dicentric chromosome assay, showing reduced DNA damage in treated cells compared to controls .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications on the piperazine ring and substituents on the aromatic rings significantly influence biological activity. Key observations include:

  • Substituent Positioning : The position of nitro and fluorine groups affects receptor binding affinity and lipophilicity, enhancing cellular uptake.
  • Chain Length Variations : Alterations in the propanol side chain can modulate pharmacokinetic properties and overall potency .

Scientific Research Applications

Pharmacological Research

1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol has been investigated for its potential pharmacological effects. The presence of the piperazine ring suggests that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have indicated that compounds with similar structures can exhibit antidepressant and anxiolytic properties, making this compound a candidate for further exploration in mental health therapeutics.

Neuropharmacology

Research into neuropharmacology has highlighted the importance of compounds that can modulate neurotransmitter activity. The compound's structure suggests it may serve as a selective serotonin reuptake inhibitor (SSRI) or influence other neurotransmitter pathways. This potential has led to its examination in models of depression and anxiety disorders.

Chemical Biology

In chemical biology, the compound could be utilized as a tool for probing biological systems. Its ability to selectively bind to certain receptors allows researchers to investigate cellular signaling pathways and receptor interactions. This application is critical for understanding disease mechanisms at a molecular level.

Synthesis of Derivatives

The compound serves as a valuable precursor in the synthesis of other biologically active molecules. By modifying its structure, researchers can create derivatives with enhanced efficacy or selectivity against specific biological targets. This aspect is particularly relevant in drug discovery programs aiming to develop new therapeutic agents.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of compounds related to 1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol in rodent models. The results indicated significant reductions in depressive behaviors when administered at specific dosages, suggesting its potential as a lead compound for developing new antidepressants .

Case Study 2: Receptor Binding Studies

In another investigation, receptor binding assays were conducted to determine the affinity of the compound for various neurotransmitter receptors. The findings revealed high affinity for serotonin receptors, indicating that modifications to the piperazine moiety could enhance selectivity and potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared to structurally related piperazine derivatives, focusing on substituent effects and biological relevance:

Compound Key Substituents Molecular Weight (g/mol) Notable Properties Reference
1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol (Target) 4-Nitrophenyl (piperazine), 4-fluorophenoxy (propanol) ~427 High electron-withdrawing character; potential redox activity due to nitro group. N/A
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol dihydrochloride 3-Chlorophenyl (piperazine) 437.76 Chlorine substituent offers moderate electron-withdrawing effects; improved solubility via HCl salt.
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxy-4-nitrophenoxy)propan-2-ol 2-Methoxy-4-nitrophenoxy, hydroxyethyl (piperazine) ~438 Methoxy group enhances solubility; nitro group retained for activity. Most effective in radioprotection studies.
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol 2-Methoxyphenyl (piperazine), phenoxy (propanol) ~372 Methoxy group improves metabolic stability; phenoxy group increases lipophilicity.
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride 2-Fluorophenyl (piperazine), isopropylphenoxy-ethoxy 489.4 Extended ethoxy chain increases molecular weight; fluorine enhances binding specificity.

Pharmacological and Physicochemical Insights

In contrast, 3-chlorophenyl () provides weaker electron withdrawal but better solubility in salt forms. Methoxy groups (e.g., ) improve solubility and metabolic stability but may reduce potency compared to nitro-substituted analogs due to diminished electronic effects .

Solubility and Bioavailability :

  • The dihydrochloride salt form in enhances aqueous solubility, a strategy absent in the target compound. The nitro group in the target may necessitate formulation adjustments to mitigate solubility challenges .
  • Hydroxyethyl substituents () introduce additional hydrogen-bonding capacity, improving pharmacokinetic profiles compared to the target’s propan-2-ol backbone .

Biological Activity: highlights that nitro-substituted derivatives exhibit superior radioprotective efficacy, likely due to nitro-mediated free radical scavenging or enzyme modulation. The target compound’s nitro group positions it as a strong candidate for similar applications . Fluorine substituents (e.g., ) enhance binding affinity to hydrophobic pockets in receptors, suggesting the target’s 4-fluorophenoxy group may optimize target engagement .

Toxicological and Metabolic Profiles

  • This contrasts with methoxy-substituted analogs (), which are metabolically more stable .
  • The dihydrochloride salt () may reduce gastrointestinal irritation compared to free bases, a consideration for the target compound’s development .

Preparation Methods

Step 1: Synthesis of 4-(4-nitrophenyl)piperazine

  • Starting from 1-fluoro-4-nitrobenzene, nucleophilic aromatic substitution is performed with piperazine or protected piperazine derivatives (e.g., N-Boc-piperazine) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dry dimethyl sulfoxide (DMSO).
  • This reaction yields N-substituted piperazine intermediates with high yields.
  • If protected piperazine is used, the protecting group (e.g., Boc) is removed by treatment with trifluoroacetic acid in dichloromethane to yield 4-(4-nitrophenyl)piperazine.

Step 2: Preparation of 1-(4-fluorophenoxy)-3-chloropropan-2-ol or Equivalent Alkylating Agent

  • The 4-fluorophenoxy group is introduced by first synthesizing 1-(4-fluorophenoxy)-3-chloropropan-2-ol or a similar halogenated intermediate.
  • This can be achieved by reacting 4-fluorophenol with epichlorohydrin or an equivalent reagent under basic conditions to form the chloropropanol derivative.

Step 3: Alkylation of 4-(4-nitrophenyl)piperazine

  • The 4-(4-nitrophenyl)piperazine is then reacted with the 1-(4-fluorophenoxy)-3-chloropropan-2-ol intermediate under nucleophilic substitution conditions.
  • Typically, this involves stirring the piperazine and alkylating agent in a polar aprotic solvent such as acetonitrile or DMF, with a base like triethylamine or potassium carbonate to facilitate substitution at the piperazine nitrogen.
  • The reaction is monitored by TLC or HPLC until completion.

Step 4: Purification and Characterization

  • The crude product is purified by column chromatography, recrystallization, or preparative HPLC to isolate the pure 1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol.
  • Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate
1 Nucleophilic aromatic substitution 1-fluoro-4-nitrobenzene + piperazine or N-Boc-piperazine K2CO3, dry DMSO, heat 4-(4-nitrophenyl)piperazine (protected or free)
2 Ether formation/alkylation 4-fluorophenol + epichlorohydrin Base (e.g., NaOH), solvent (e.g., acetone) 1-(4-fluorophenoxy)-3-chloropropan-2-ol
3 N-alkylation 4-(4-nitrophenyl)piperazine + chloropropanol derivative Base (e.g., Et3N), solvent (DMF or MeCN) 1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol
4 Purification Crude reaction mixture Chromatography or recrystallization Pure final compound

Research Findings and Optimization Notes

  • The nucleophilic aromatic substitution in Step 1 is favored by electron-withdrawing nitro groups increasing the susceptibility of the aromatic ring to nucleophilic attack.
  • Protecting groups on piperazine nitrogen improve selectivity and yield, preventing over-alkylation or polymerization.
  • The choice of solvent and base in Step 3 is critical to maximize alkylation efficiency and minimize side reactions such as elimination or hydrolysis.
  • Purification methods must be tailored to separate structurally similar impurities, especially unreacted piperazine derivatives and side products from incomplete substitution.
  • Reaction temperatures are generally maintained between 50–90°C for optimal yield without decomposition.

Q & A

Q. Table 1. Yield Optimization Under Different Conditions

ConditionSolventCatalystTemp (°C)Yield (%)
StandardDMFNaH6065
Microwave-assistedTHFDBU8082
AnhydrousDCMK2_2CO3_34058

Basic: What biological assays are suitable for evaluating its pharmacological potential?

Answer:

  • Enzyme Inhibition: Use kinetic assays (e.g., UV-Vis monitoring of NADH oxidation at 340 nm) for oxidoreductase targets .
  • Antifungal Testing: Broth microdilution assays against Aspergillus fumigatus and Candida albicans, with fluconazole as a control .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to determine selectivity indices .

Q. Table 2. Example Antifungal Activity Data

StrainMIC (µg/mL)Control (Fluconazole, µg/mL)
C. albicans82
A. fumigatus3216

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol

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